molecular formula C12H12N2O2 B12892932 3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12892932
M. Wt: 216.24 g/mol
InChI Key: VJIOOHAOOQUSSF-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring . The reaction conditions usually involve moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a pyrrolo and isoxazole ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H12N2O2/c1-15-9-4-2-3-8(7-9)11-10-5-6-13-12(10)16-14-11/h2-4,7,13H,5-6H2,1H3

InChI Key

VJIOOHAOOQUSSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC3=C2CCN3

Origin of Product

United States

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